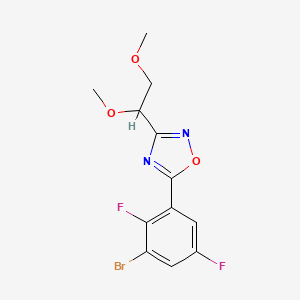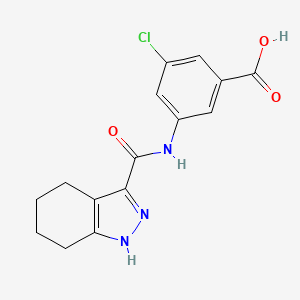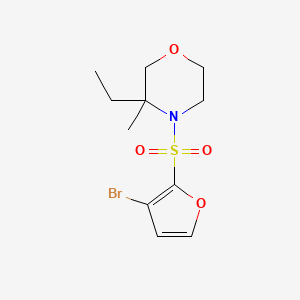![molecular formula C14H26N2O3S B7450113 2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. The compound is a spirocyclic sulfonamide that has shown promising results in various scientific studies. In
Scientific Research Applications
2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide has shown potential applications in various scientific research fields. The compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide involves the modulation of various neurotransmitters and receptors in the central nervous system. The compound has been shown to interact with GABA receptors, voltage-gated sodium channels, and NMDA receptors. These interactions result in the regulation of neuronal excitability and the reduction of inflammation in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce inflammation in the brain by modulating the release of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating the release of pain mediators. Additionally, the compound has been shown to have anticonvulsant effects by modulating the activity of voltage-gated sodium channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target receptors, which allows for precise modulation of neuronal activity. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability. The synthesis method of the compound is complex and requires specialized equipment, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for the research of 2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide. One potential direction is the development of novel therapeutic agents based on the structure of the compound. Another potential direction is the exploration of the compound's potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis method of 2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide involves the reaction of 7-azaspiro[4.5]decan-7-amine with N,N-dimethylpropanamide in the presence of a sulfonating agent. The reaction results in the formation of the spirocyclic sulfonamide compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Properties
IUPAC Name |
2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-12(13(17)15(2)3)20(18,19)16-10-6-9-14(11-16)7-4-5-8-14/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVJCDDDCPGNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)S(=O)(=O)N1CCCC2(C1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)

![3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)
![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B7450075.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-3-carbonyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B7450084.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(5-methylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7450089.png)
![4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B7450100.png)
![N-[2-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7450111.png)
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)
![2-Fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7450122.png)

